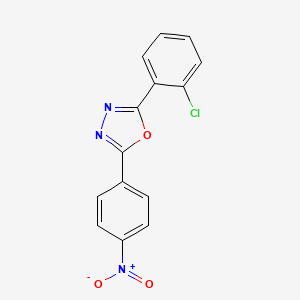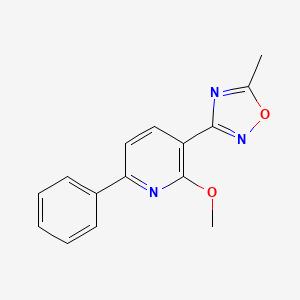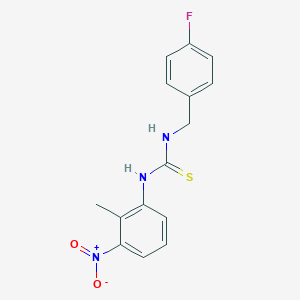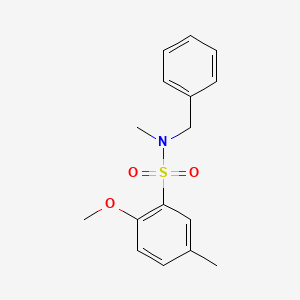![molecular formula C10H10ClN5OS B5751803 N-(3-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5751803.png)
N-(3-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-242 and is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a receptor that plays a crucial role in the innate immune system, and its activation leads to the production of pro-inflammatory cytokines. TAK-242 is a promising therapeutic agent for the treatment of various inflammatory diseases, sepsis, and cancer.
Mécanisme D'action
TAK-242 works by inhibiting the binding of lipopolysaccharides (LPS) to TLR4. LPS is a component of the outer membrane of gram-negative bacteria, and its binding to TLR4 leads to the activation of the NF-κB signaling pathway, which results in the production of pro-inflammatory cytokines. By blocking the TLR4 signaling pathway, TAK-242 inhibits the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
TAK-242 has been shown to have various biochemical and physiological effects. In vitro studies have shown that TAK-242 inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. In vivo studies have shown that TAK-242 reduces inflammation in various animal models of inflammatory diseases and sepsis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TAK-242 in lab experiments is its specificity towards TLR4 signaling. TAK-242 does not affect other TLRs or other signaling pathways, making it a useful tool for studying the role of TLR4 in various biological processes. However, one limitation of using TAK-242 is its low solubility in water, which can make it difficult to use in some experimental setups.
Orientations Futures
There are several future directions for the research and development of TAK-242. One potential application is in the treatment of cancer. Preclinical studies have shown that TAK-242 inhibits the growth and metastasis of various cancer cells, and further studies are needed to explore its potential as a cancer therapy.
Another potential application is in the treatment of sepsis. Sepsis is a life-threatening condition that results from an uncontrolled inflammatory response to infection. TAK-242 has shown promising results in animal models of sepsis, and further studies are needed to explore its potential as a sepsis therapy.
In conclusion, TAK-242 is a promising therapeutic agent with potential applications in various fields of scientific research. Its specificity towards TLR4 signaling makes it a useful tool for studying the role of TLR4 in various biological processes. Further research is needed to explore its potential as a therapy for inflammatory diseases, cancer, and sepsis.
Méthodes De Synthèse
The synthesis of TAK-242 involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 3-chloroaniline with ethyl chloroacetate in the presence of sodium hydride to form ethyl 3-chlorophenylacetate. This intermediate is then reacted with thiosemicarbazide to form N-(3-chlorophenyl)-2-thiosemicarbazide. The final step involves the reaction of N-(3-chlorophenyl)-2-thiosemicarbazide with methyl 5-amino-1H-tetrazole-1-carboxylate in the presence of sodium methoxide to form TAK-242.
Applications De Recherche Scientifique
TAK-242 has been extensively studied for its potential applications in various fields of scientific research. In the field of immunology, TAK-242 has been shown to inhibit the production of pro-inflammatory cytokines by blocking TLR4 signaling. This makes it a promising therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and sepsis.
In the field of oncology, TAK-242 has been shown to inhibit the growth and metastasis of various cancer cells. TLR4 signaling plays a crucial role in the progression of cancer, and the inhibition of this pathway by TAK-242 has shown promising results in preclinical studies.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN5OS/c1-16-10(13-14-15-16)18-6-9(17)12-8-4-2-3-7(11)5-8/h2-5H,6H2,1H3,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNJHONBBLQKHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5751727.png)
![N-(4-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5751742.png)
![N-(tert-butyl)-4-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B5751747.png)

![N'-[4-(diethylamino)benzylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5751756.png)


![N'-[4-(allyloxy)-3-ethoxybenzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5751772.png)
![N-[4-(aminosulfonyl)phenyl]-2-mercaptoacetamide](/img/structure/B5751786.png)
![ethyl [(6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetate](/img/structure/B5751795.png)
![4-amino-N'-[(3,4-dichlorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5751810.png)

amino]ethanol](/img/structure/B5751820.png)

